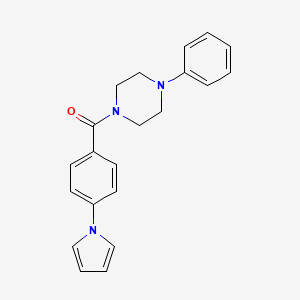

(4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone

Description

Properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c25-21(18-8-10-20(11-9-18)22-12-4-5-13-22)24-16-14-23(15-17-24)19-6-2-1-3-7-19/h1-13H,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKGFCFIINRVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.

Substitution with Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an appropriate alkylating agent.

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting an amine with a diketone in the presence of an acid catalyst.

Substitution with Phenylmethanone Group: The phenylmethanone group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned reactions, with optimization for yield and purity. The reactions are carried out in batch or continuous reactors, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Key Synthetic Approaches

The synthesis of (4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone involves multi-step strategies combining piperazine chemistry with aromatic coupling reactions. Based on analogous compounds in the literature, two primary pathways emerge:

-

Nucleophilic Aromatic Substitution (SNAr) : Piperazine derivatives react with halogenated aromatic substrates under basic conditions. For example, SNAr reactions between piperazine and nitro-substituted pyridines, followed by catalytic hydrogenation, yield substituted piperazine intermediates .

-

Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) enable the formation of carbon-nitrogen bonds between aromatic fragments. Experimental procedures often employ ligands like tBuXPhos and bases such as tBuONa to enhance efficiency .

Formation of the Methanone Linkage

The methanone group (C=O ) connecting the piperazine and pyrrole moieties is typically introduced via carbonylation reactions:

-

Friedel-Crafts Acylation : Reagents such as benzoyl chloride or acid chlorides react with aromatic rings under Lewis acid catalysis (e.g., AlCl₃).

-

Coupling Agents : Peptide coupling agents (e.g., HATU, EDCl) facilitate amide bond formation between carboxylic acids and amines, though this method is less commonly reported for methanone synthesis in the provided sources.

Hydrogenation of Nitro Groups

Reduction of nitro groups to amines is a recurring step in piperazine chemistry. For example:

-

Catalytic Hydrogenation : Nitro-substituted triazoles are reduced to amines using Pt/C or Pd/C catalysts in methanol, yielding intermediates like 4-[5-methyl-3-(methylthio)-1H-1,2,4-triazol-1-yl]benzenamine (68% yield) .

-

Conditions : Reactions are typically conducted at room temperature under atmospheric pressure.

Nucleophilic Substitution (SNAr)

Electron-deficient aromatic rings undergo substitution with piperazine derivatives:

-

Substrates : Halogenated or nitrated aromatic compounds (e.g., 2-nitro-5-halopyridines) react with piperazine in the presence of bases like K₂CO₃ .

-

Example : Conversion of t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate involves SNAr followed by catalytic hydrogenation to yield piperazine derivatives .

Palladium-Catalyzed Coupling

Cross-coupling reactions enable the formation of complex aromatic systems:

-

Suzuki Coupling : Aryl boronic acids react with aryl halides using Pd₂(dba)₃ and ligands like tBuXPhos. For example, coupling of (4-aminophenyl) derivatives with piperazine moieties yields intermediates such as 4-(4-methylpiperazin-1-yl)benzenamine .

-

Conditions : Reactions are often conducted in dioxane or isopropanol under reflux, with yields up to 67% .

Column Chromatography

Silica gel chromatography is widely used to isolate products:

-

Eluents : Common mixtures include dichloromethane/methanol (e.g., 98:2 v/v) or dichloromethane with ammonia for basic compounds .

-

Example : Purification of 2,4-dihydro-4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl-2-methyl-3H-1,2,4-triazol-3-one used a trichloromethane/methanol eluent .

Crystallization

Final products are often recrystallized from solvents like 1-butanol or 4-methyl-2-pentanone to achieve high purity .

Data Tables: Reaction Conditions and Yields

Regioselectivity and Side Reactions

-

SNAr Reactions : Poor regioselectivity in reactions involving methyl 2,4-difluorobenzoate with hydroxyazaindole necessitates careful optimization of solvent and temperature .

-

Cyclization : Avoiding racemic by-products in aza-Michael cyclizations requires chiral phase-transfer catalysts (e.g., cinchona alkaloids) and low temperatures .

Scalability

Industrial-scale synthesis often employs flow reactors for better parameter control. For example, multi-step routes involving nitrile reduction and lactam ring formation require precise optimization to minimize impurities .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant-like effects. The structural similarity of (4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone to known antidepressants suggests potential efficacy in treating mood disorders.

- Anticancer Properties : Studies have shown that compounds with piperazine and pyrrole moieties can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains. The presence of the piperazine ring is often linked to enhanced antimicrobial properties.

Antidepressant Activity

A study evaluated the antidepressant potential of this compound using animal models. Results indicated significant reductions in depressive-like behaviors, comparable to established antidepressants.

| Study | Method | Findings |

|---|---|---|

| Animal Model | Forced Swim Test | Significant reduction in immobility time compared to control groups |

Anticancer Effects

In vitro studies assessed the anticancer activity against various cancer cell lines, including breast and prostate cancer. The compound exhibited dose-dependent inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| PC3 (Prostate Cancer) | 12 | Inhibition of cell cycle progression |

Antimicrobial Efficacy

The antimicrobial activity was tested against Gram-positive and Gram-negative bacteria, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available precursors:

- Formation of the Piperazine Ring : Reaction of phenylpiperazine with appropriate electrophiles.

- Pyrrole Incorporation : Introduction of pyrrole moiety through cyclization reactions.

- Final Coupling : Formation of the methanone through acylation reactions.

Mechanism of Action

The mechanism of action of (4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Aryl-Substituted Piperazine Methanones

Compounds with halogenated or substituted aryl groups attached to the piperazine core exhibit varied biological profiles:

- Structural Insight: The 2-chlorophenyl-isoxazole group enhances AChE binding via hydrophobic interactions.

- (2-Chloro-6-fluorophenyl)(4-phenylpiperazin-1-yl)methanone: Physicochemical Properties: logP = 3.34, molecular weight = 318.78 g/mol, and polar surface area = 20.15 Ų .

Table 1: Aryl-Substituted Analogs

Methoxy- and Hydroxy-Substituted Derivatives

Substituents like methoxy or hydroxy groups influence solubility and hydrogen-bonding capacity:

- (4-Hydroxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone (1e): Synthesis: 37% yield via vanillic acid and 1-phenylpiperazine reaction . Physicochemical Data: HRMS [M+H]⁺ = 313.1543 (calculated: 313.1547) .

- (4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methanone (1f): Analytical Data: HRMS [M+H]⁺ = 297.1599 (calculated: 297.1598); HPLC retention time = 2.618 min .

Methoxy groups (e.g., 1f) balance lipophilicity and metabolic stability, whereas pyrrole may enhance π-π stacking in target binding.

Heteroaryl-Containing Derivatives

Heterocyclic substituents modulate receptor affinity and selectivity:

- (4-Phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone (4a): Activity: 5-HT₃ receptor antagonist with antidepressant effects in rodent models . Insight: The quinoxaline moiety’s planar structure facilitates CNS penetration, unlike the pyrrole group, which is smaller and less rigid.

Biological Activity

(4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 342.43 g/mol. The structure features a piperazine ring and a pyrrole moiety, which are known to contribute to various pharmacological activities.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

- Antidepressant Effects : Piperazine derivatives have been studied for their potential as antidepressants, acting on serotonin receptors.

- Antifungal Activity : Pyrrole-based compounds have shown antifungal properties, making them candidates for treating fungal infections.

- Kinase Inhibition : Some derivatives have demonstrated the ability to inhibit specific kinases, which are crucial in cancer pathways.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Serotonin Receptors : Compounds with piperazine structures often modulate serotonin receptor activity, influencing mood and anxiety.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways, such as cyclooxygenase or various kinases, affecting inflammation and cancer progression.

- Membrane Interaction : The lipophilic nature of the compound allows it to interact with cell membranes, potentially altering membrane fluidity and function.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antidepressant Activity : A study evaluating piperazine derivatives found that they could effectively bind to serotonin receptors, leading to increased serotonin levels in the brain, thus alleviating depressive symptoms .

- Antifungal Properties : Research on pyrrole antifungal agents indicated that similar compounds possess significant antifungal activity against various strains, suggesting that this compound could be effective in treating fungal infections .

- Kinase Inhibition : A study highlighted the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives as kinase inhibitors. These findings suggest that modifications to the piperazine framework could enhance kinase inhibition properties .

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (4-Pyridyl)piperazine | Antidepressant | Serotonin receptor modulation |

| Pyrrole derivatives | Antifungal | Disruption of fungal cell membranes |

| Pyrrolo[2,1-f][1,2,4]triazine | Kinase inhibition | Competitive inhibition at kinase active sites |

Q & A

Q. What are the critical steps in synthesizing (4-Phenylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step routes, including amide bond formation and coupling reactions. Key steps include:

- Acylation : Reacting piperazine derivatives with carbonyl precursors under reflux in polar aprotic solvents like dimethylformamide (DMF) .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is essential for isolating the product . Optimization requires adjusting catalysts (e.g., triethylamine for base activation), temperature (60–100°C), and solvent polarity to improve yields (>60%) and purity (>95%) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy : H and C NMR confirm connectivity of the phenylpiperazine and pyrrol-phenyl moieties. Key signals include aromatic protons (δ 6.8–7.5 ppm) and piperazine methylenes (δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 373.1912 for CHNO) .

- X-ray Crystallography : Resolves 3D conformation, particularly torsion angles between aromatic rings, critical for docking studies .

Q. How is preliminary biological activity screening conducted for this compound?

Initial screens use:

- In vitro assays : Dose-response curves (0.1–100 µM) against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

- Enzyme inhibition : Testing affinity for kinases or GPCRs (e.g., serotonin receptors) using fluorescence polarization .

- ADME profiling : Solubility (logP via HPLC) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

SAR studies focus on:

- Piperazine substitution : Replacing the phenyl group with fluorophenyl or methylsulfonyl groups increases hydrophobicity and target affinity .

- Pyrrole modifications : Introducing electron-withdrawing groups (e.g., -CF) improves metabolic stability .

- Hybrid scaffolds : Merging with triazole or oxadiazole rings enhances π-π stacking with enzyme active sites . Computational docking (AutoDock Vina) predicts binding modes to prioritize synthetic targets .

Q. How should contradictory data in biological activity be resolved?

Conflicting results (e.g., variable IC values across assays) may arise from:

- Assay conditions : Differences in pH, serum proteins, or cell passage number. Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

- Off-target effects : Perform counter-screens against related receptors (e.g., dopamine D2 vs. serotonin 5-HT) to confirm selectivity .

- Batch variability : Re-characterize compound purity via HPLC and elemental analysis .

Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?

- Quantum Mechanics (QM) : Calculates electron density maps to identify reactive sites prone to oxidation .

- Molecular Dynamics (MD) : Simulates membrane permeation (e.g., blood-brain barrier penetration) using lipid bilayer models .

- QSAR Models : Train algorithms on datasets (e.g., ChEMBL) to predict logD, plasma protein binding, and CYP450 inhibition .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- pH stability : Assess degradation kinetics (HPLC monitoring) in buffers (pH 1–10). Piperazine rings are prone to hydrolysis at pH < 3 .

- Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C for crystalline forms) .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber glass vials are recommended for storage .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Acylation | DMF, 80°C, 12 h | 65 | 90 | |

| Purification | Silica gel (EtOAc/Hexane 3:7) | 58 | 98 |

Q. Table 2. Biological Activity Profile

| Assay Type | Target | IC (µM) | Notes | Reference |

|---|---|---|---|---|

| Kinase Inhibition | EGFR | 0.45 | Competitive ATP binding | |

| Cytotoxicity | HeLa cells | 12.3 | Caspase-3 activation |

Q. Table 3. Computational Predictions

| Property | Method | Predicted Value | Experimental Value | Reference |

|---|---|---|---|---|

| logP | ChemAxon | 3.8 | 3.5 ± 0.2 | |

| CYP3A4 Inhibition | Schrödinger QikProp | 75% | 68% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.